(5-Bromo-3-fluorothiophen-2-yl)methanamine hydrochloride
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Overview
Description
(5-Bromo-3-fluorothiophen-2-yl)methanamine hydrochloride is a chemical compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom The compound is characterized by the presence of bromine and fluorine substituents on the thiophene ring, along with a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromo-3-fluorothiophen-2-yl)methanamine hydrochloride typically involves the halogenation of thiophene derivatives followed by aminationThe reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the process .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and amination processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: (5-Bromo-3-fluorothiophen-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine substituents can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or thioethers.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions include substituted thiophenes, sulfoxides, sulfones, thiols, and thioethers.
Scientific Research Applications
Chemistry: In chemistry, (5-Bromo-3-fluorothiophen-2-yl)methanamine hydrochloride is used as a building block for the synthesis of more complex molecules. It is particularly useful in the development of novel thiophene-based materials with unique electronic properties .
Biology and Medicine: It can be used in the development of new drugs targeting specific enzymes or receptors .
Industry: In the industrial sector, this compound can be used in the production of advanced materials, including organic semiconductors and light-emitting diodes (OLEDs). Its unique chemical properties make it suitable for various applications in materials science .
Mechanism of Action
The mechanism of action of (5-Bromo-3-fluorothiophen-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The presence of bromine and fluorine substituents can enhance its binding affinity and specificity . The compound may also participate in redox reactions, influencing cellular pathways and processes.
Comparison with Similar Compounds
5-Bromo-4-fluoro-2-methylaniline: This compound has similar halogen substituents but differs in the presence of a methylaniline group.
2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride: This compound contains a trifluoromethyl group and a sulfonyl chloride group, making it distinct in its reactivity and applications.
Uniqueness: (5-Bromo-3-fluorothiophen-2-yl)methanamine hydrochloride is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for the synthesis of specialized materials and biologically active compounds.
Properties
Molecular Formula |
C5H6BrClFNS |
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Molecular Weight |
246.53 g/mol |
IUPAC Name |
(5-bromo-3-fluorothiophen-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C5H5BrFNS.ClH/c6-5-1-3(7)4(2-8)9-5;/h1H,2,8H2;1H |
InChI Key |
XACWJPMWFKJXKW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1F)CN)Br.Cl |
Origin of Product |
United States |
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